molecular formula C15H20ClNO3 B1324096 Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate CAS No. 890100-72-8

Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate

Cat. No. B1324096
M. Wt: 297.78 g/mol
InChI Key: FFJQZWOCSSZHSH-UHFFFAOYSA-N
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Description

“Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate” is an ester compound, which are often used in a wide range of applications from plastics to pharmaceuticals. The “6-chloropyridin-3-YL” part suggests that it contains a pyridine ring, a common structure in many pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation and stereochemistry of the molecule. This typically involves techniques like X-ray crystallography or NMR spectroscopy . Without specific data, a detailed analysis isn’t possible.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the ester group and the pyridine ring. The ester could undergo hydrolysis, transesterification, and other reactions typical of esters. The pyridine ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Ester compounds often have pleasant smells and are frequently used in perfumes .

Scientific Research Applications

Anticancer Agents

  • Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a related compound, was synthesized and studied for its potential as an anticancer agent. The effects of related pyridooxazines and pyridothiazines on the proliferation of cultured L1210 cells and the survival of mice with P388 leukemia were explored (Temple et al., 1983).

Synthesis Methods

  • Research on asymmetric synthesis methods led to the creation of Ethyl 3-chloro-2-hydroxyoctanoate, showcasing the process of transforming Ethyl 3-chloro-2-oxooctanoate using baker’s yeast (Tsuboi et al., 1987).

Insecticidal Activity

  • A compound structurally similar to Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate demonstrated insecticidal activity, suggesting potential applications in pest control (Shi et al., 2008).

Chemical Structure Studies

  • The chemical structure of related compounds has been extensively studied, contributing to our understanding of the molecular architecture and potential applications of similar compounds (Horni et al., 1994).

Enzymatic Reduction

  • The enzymatic reduction of a similar compound, Ethyl 8-chloro-6-oxooctanoate, was studied, highlighting its potential as a chiral precursor in various syntheses (Chen et al., 2014).

Organic Synthesis

  • Ethyl 2-methyl-2,3-butadienoate, similar in structure to the target compound, was used in the synthesis of highly functionalized tetrahydropyridines. This showcases the broader applications of similar ethyl ester compounds in organic synthesis (Zhu et al., 2003).

Crystallography

  • Crystal structure analysis of compounds related to Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate has been conducted, providing insights into their molecular configurations and potential applications (Hu et al., 2011).

Safety And Hazards

The safety and hazards would depend on various factors including the specific physical and chemical properties of the compound, how it’s handled, and how it’s disposed of. Standard safety procedures should always be followed when handling chemical compounds .

Future Directions

Future research could involve synthesizing the compound and studying its properties in more detail. If it exhibits interesting biological activity, it could be developed into a pharmaceutical drug .

properties

IUPAC Name

ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-2-20-15(19)8-6-4-3-5-7-13(18)12-9-10-14(16)17-11-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJQZWOCSSZHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641803
Record name Ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate

CAS RN

890100-72-8
Record name Ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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